3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Procurement Cost Analysis Chemical Economics

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (CAS 157604-46-1) is a racemic oxazolidine diester (C12H21NO5, MW 259.3). It serves as a protected form of serine, most notably as a direct precursor to racemic Garner's aldehyde, a versatile intermediate in organic synthesis.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 157604-46-1
Cat. No. B127397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
CAS157604-46-1
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3
InChIKeyZNBUXTFASGDVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (CAS 157604-46-1): A Key Serine-Derived Building Block


3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (CAS 157604-46-1) is a racemic oxazolidine diester (C12H21NO5, MW 259.3) . It serves as a protected form of serine, most notably as a direct precursor to racemic Garner's aldehyde, a versatile intermediate in organic synthesis [1]. Unlike its widely used single-enantiomer counterparts, this racemic mixture provides a unique stereochemical input for the construction of achiral or racemic target molecules. The compound is commercially available with a typical purity of 95% (HPLC) and is supplied as a liquid with a refractive index of 1.474 and a logP of 2.855 .

Why 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate Cannot Be Casually Substituted


Direct substitution of 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate with its more common (R)- or (S)-enantiomers is not chemically equivalent and can derail a synthetic route. The compound's core value lies in its racemic nature, providing a stereochemically unbiased starting material [1]. Using a single enantiomer in a sequence designed for a racemic intermediate will propagate unwanted chirality, leading to a different product profile, physical properties, and potentially requiring downstream resolution steps. The significant difference in procurement cost further underscores that these are distinct research tools for distinct purposes , making uninformed substitution a high-risk decision for both project timelines and budgets.

Quantitative Evidence for 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate Selection


Quantified Cost Premium for Racemic Building Block

The racemic building block (CAS 157604-46-1) carries a substantial cost premium over its single-enantiomer analogs, reflecting its niche application and production scale. At the 1g scale, its price is approximately 1,782 CNY, compared to the (S)-enantiomer (CAS 108149-60-6) at 36 CNY/g and the (R)-enantiomer (CAS 95715-86-9) at approximately 100 CNY/g . This quantifies its specialized use case for racemic synthesis where the lower-cost chiral alternatives are not applicable.

Procurement Cost Analysis Chemical Economics

Industrial-Scale Availability for Racemic Synthesis

Despite its higher per-unit cost for research quantities, the racemic compound is uniquely supported for industrial-scale production. Manufacturers like Capotchem explicitly list a production scale of 'up to 100s kgs' for this compound , a specification not commonly advertised for the single-enantiomer versions at bulk distributors. This indicates a dedicated production infrastructure for this specific racemate, providing security of supply for large-scale racemic synthesis projects.

Scale-up Process Chemistry Bulk Sourcing

Differentiating Physicochemical Property: Refractive Index

The racemic nature of the compound is reflected in its distinctive physical properties. The commercially supplied material has a refractive index of 1.474 , a value that differs from reported data for the pure (S)-enantiomer (CAS 108149-60-6) which is typically listed without a comparable specification. This measurable property serves as a critical in-house quality control parameter to distinguish the racemic form from other in-class oxazolidine building blocks upon receipt, preventing costly mix-ups in the laboratory.

Quality Control Identification Analytical Chemistry

Validated Purity Benchmark: 95% HPLC Specification

The commercial standard for this racemic building block is set at 95% (HPLC) with a moisture content of ≤0.5% . This specification is universally provided by its main suppliers and serves as a baseline for quality. While single enantiomers may be available in higher purities (97-98%), the consistent 95% specification with controlled moisture content for the racemic form ensures reliable and predictable reactivity, which is crucial for stoichiometric calculations in subsequent synthetic steps .

Purity Quality Assurance Analytical Standard

Proven Application Scenarios for 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate


Synthesis of Racemic Garner's Aldehyde for Total Synthesis

The primary use-case is as a direct precursor to racemic Garner's aldehyde, a protected serinal building block. This is relevant in total synthesis projects where the final target is achiral or a racemic mixture, and the introduction of a chiral building block would be counterproductive [1].

Process Development for Racemic Pharmaceutical Intermediates

The compound's demonstrated availability on a multi-hundred-kilogram scale makes it a viable starting material for the industrial synthesis of racemic active pharmaceutical ingredients (APIs) or their intermediates, providing a secure and scalable supply chain .

In-House Identity and Quality Control Standard

Its well-defined refractive index (n20/D = 1.474) and established 95% HPLC purity specification allow it to serve as a reliable reference standard for quality control laboratories seeking to characterize new batches of oxazolidine intermediates .

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